2',6'-Difluoroacetophenone
Overview
Description
2’,6’-Difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is a derivative of acetophenone, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2’,6’-Difluoroacetophenone is primarily used as an intermediate in organic synthesis It’s known to be involved in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the specific derivative being synthesized .
Mode of Action
The compound undergoes a ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone . This suggests that the compound interacts with its targets through the formation of new bonds, leading to the creation of new compounds.
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
The molecular and cellular effects of 2’,6’-Difluoroacetophenone’s action would depend on the specific compounds it’s used to synthesize. For example, it has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . The effects of these compounds at the molecular and cellular level would be determined by their specific biological targets and mode of action.
Action Environment
The action, efficacy, and stability of 2’,6’-Difluoroacetophenone can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or enzymes that could interact with the compound. For instance, its reaction with phenylboronate is catalyzed by ruthenium , indicating that the presence of this metal in the environment could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,6’-Difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzoyl chloride with diethyl malonate in the presence of magnesium chloride and triethylamine. The reaction mixture is then treated with sulfuric acid and acetic acid, followed by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of 2’,6’-Difluoroacetophenone typically involves the use of intermediates such as 2,6-difluorobenzoyl chloride. The process includes steps like chlorination, fluorination, and subsequent reactions to introduce the acetyl group. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Ruthenium-Catalyzed Phenylation: This reaction involves the use of phenylboronate and a ruthenium catalyst to achieve phenylation via carbon-fluorine bond cleavage.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
2’,6’-Diphenylacetophenone: Formed through phenylation reactions.
2-Amino-4-Alkyl- and 2-Amino-4-Arylquinazolines: Synthesized using 2’,6’-Difluoroacetophenone as a starting material.
Scientific Research Applications
2’,6’-Difluoroacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2’,6’-Difluoroacetophenone can be compared with other fluorinated acetophenones:
3’,5’-Difluoroacetophenone: Similar structure but with fluorine atoms at the 3 and 5 positions.
2’,4’-Difluoroacetophenone: Fluorine atoms at the 2 and 4 positions, leading to variations in chemical behavior and uses.
2’,6’-Dichloroacetophenone: Chlorine atoms instead of fluorine, resulting in different reactivity and industrial applications.
The uniqueness of 2’,6’-Difluoroacetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIILXIQLXVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159891 | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13670-99-0 | |
Record name | 1-(2,6-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13670-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2',6'-Difluoroacetophenone interact with its target and what are the downstream effects?
A: While the provided research focuses on 4'-chloro-2',6'-difluoroacetophenone (CDFAP), we can extrapolate some information to its analog, this compound. Both compounds are part of a new generation of Paternò-Büchi (PB) reagents, which are used to identify the location of carbon-carbon double bonds (C=C) in lipids. []
Q2: How does the halogen substitution in CDFAP improve its performance as a PB reagent compared to using this compound alone?
A: The research highlights that halogenated acetophenones, like CDFAP, significantly improve the efficiency of the PB reaction compared to using non-halogenated acetophenones, like this compound. [] This improvement is mainly attributed to:
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